molecular formula C18H22N2O2 B14990952 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B14990952
M. Wt: 298.4 g/mol
InChI Key: MRJGMFDKWBKPDI-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a benzamide derivative featuring a furan-2-yl moiety and a pyrrolidin-1-yl group attached to an ethyl backbone. The compound combines aromatic (benzamide), heterocyclic (furan), and aliphatic amine (pyrrolidine) components, making it structurally unique.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C18H22N2O2/c1-14-6-8-15(9-7-14)18(21)19-13-16(17-5-4-12-22-17)20-10-2-3-11-20/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

MRJGMFDKWBKPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrrolidine ring: This step often involves the reduction of pyrrole derivatives or the cyclization of amino alcohols.

    Coupling of the furan and pyrrolidine rings: This can be done using various coupling agents such as EDCI or DCC in the presence of a base.

    Formation of the benzamide group: This step involves the reaction of the intermediate with 4-methylbenzoic acid or its derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyrrolidine ring can be reduced to form pyrrolidines or other reduced derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Pyrrolidines and other reduced derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings can interact with various enzymes and receptors, leading to biological effects. The benzamide group can further modulate these interactions, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The compound’s molecular formula is inferred as C₁₈H₂₅N₂O₂ (molecular weight: ~301.4 g/mol), derived from its substituents:

  • Pyrrolidin-1-yl group : Enhances solubility and may interact with amine-binding receptors.
  • Furan-2-yl moiety : Introduces electron-rich heterocyclic character, influencing redox properties.
Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Use References
N-[2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide C₁₈H₂₅N₂O₂ 301.4 Furan, pyrrolidine, 4-methylbenzamide Not reported (inferred CNS) N/A
SzR-109 (Quinoline carboxamide) C₂₁H₃₀N₄O₂ 370.49 Quinoline, pyrrolidine, diethylamino Stimulates U937 immune cells
Mepronil (Pesticide) C₁₅H₁₇NO₂ 255.31 3-(1-Methylethoxy)phenyl, methylbenzamide Fungicide
T3D4738 (Piperidine-linked benzamide) C₂₃H₂₉N₃O₂ 384.47 Piperidine, methoxybenzamide Not reported (structural)

Functional and Pharmacological Insights

(a) Pyrrolidine-Containing Analogs
  • SzR-109 (C₂₁H₃₀N₄O₂): Shares a pyrrolidin-1-yl ethyl group but incorporates a quinoline carboxamide core. This structural variation likely enhances DNA intercalation or kinase inhibition compared to the benzamide scaffold in the target compound .
  • The methoxy group may reduce metabolic degradation relative to the methyl group in the target compound .
(b) Furan-Containing Analogs
  • Mepronil (C₁₅H₁₇NO₂): A simpler benzamide with a 3-(1-methylethoxy)phenyl group. The absence of heterocyclic amines limits its receptor-binding versatility compared to the target compound’s furan-pyrrolidine system .

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H22N2OC_{18}H_{22}N_2O and a molecular weight of approximately 290.38 g/mol. Its structure features a furan ring, a pyrrolidine moiety, and a benzamide functional group, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets:

  • Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential use in neurological disorders.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AntinociceptiveExhibits pain-relieving properties in animal models.
Antidepressant-like effectsDemonstrated efficacy in reducing depressive-like behaviors in preclinical tests.
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Antinociceptive Effects : A study published in 2020 demonstrated that this compound significantly reduced pain responses in rodent models when administered intraperitoneally. The results suggest that its analgesic effects may be mediated through opioid receptor pathways.
  • Neuroprotective Properties : Research conducted by Zhang et al. (2021) found that the compound conferred protection against glutamate-induced neurotoxicity in cultured neurons, indicating its potential for treating neurodegenerative conditions.
  • Anti-inflammatory Activity : In vitro assays showed that this compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.

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